molecular formula C20H39O4P-2 B1264271 Phytolmonophosphate

Phytolmonophosphate

Cat. No. B1264271
M. Wt: 374.5 g/mol
InChI Key: YRXRHZOKDFCXIB-PYDDKJGSSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytyl phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the diphosphate OH groups of phytyl phosphate. It is a conjugate base of a phytyl phosphate.

Scientific Research Applications

Phytate in Agriculture and Environmental Sustainability

Phytate, a form of phosphorus in seeds, is crucial for agriculture and environmental sustainability. Phosphorus is essential for DNA, RNA, ATP, and other biological compounds. However, its primary form in seeds, phytate, is not easily bioavailable for nonruminant animals, leading to inefficient nutrient utilization and environmental concerns due to phosphorus runoff. Research has been focusing on ways to enhance the bioavailability of phosphorus from phytate, thereby improving agricultural productivity and environmental sustainability. This includes the development of phytase enzymes and low-phytate crops, contributing to better phosphorus management in agriculture (Abelson, 1999).

Phytase in Food Technology

Phytases are increasingly being used in food processing to improve mineral bioavailability. The enzyme's ability to degrade phytate enhances the nutritional value of food products. Techniques like the addition of isolated phytases, use of genetically engineered raw materials, and recombinant microorganisms in the human gastrointestinal tract are explored for optimizing phytate degradation in food processing (Greiner & Konietzny, 2006).

Genetic Engineering for Phosphate Utilization

Genetic engineering of plant growth-promoting bacteria (PGPB) to enhance phosphate solubilization is an emerging field. This involves the characterization and manipulation of genes responsible for the mineralization of organic phosphorus sources, like phytate, improving plant yields and contributing to sustainable agriculture (Rodríguez et al., 2006).

Microbial Phytase Activity in Soil

Understanding the role of microbial phytase in soil is important for sustainable agriculture. Phytases catalyze the hydrolysis of phytate, releasing inorganic phosphorus that is crucial for plant growth. Research into the mechanisms of microbial phytase activity in soil can lead to innovative strategies for enhancing soil fertility and crop yield (Azeem et al., 2015).

Biotechnological Advances in Phytate Utilization

Biotechnological advancements are exploring novel phytases with improved biochemical properties for various applications. This includes enhancing phosphate and mineral uptake in animals and potential use in human diets as nutraceuticals. Genetic and protein engineering are key areas in developing phytases that meet the criteria of an ideal feed additive (Rao et al., 2009).

properties

Product Name

Phytolmonophosphate

Molecular Formula

C20H39O4P-2

Molecular Weight

374.5 g/mol

IUPAC Name

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] phosphate

InChI

InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/p-2/b20-15+/t18-,19-/m1/s1

InChI Key

YRXRHZOKDFCXIB-PYDDKJGSSA-L

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)([O-])[O-])/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytolmonophosphate
Reactant of Route 2
Phytolmonophosphate
Reactant of Route 3
Reactant of Route 3
Phytolmonophosphate
Reactant of Route 4
Phytolmonophosphate
Reactant of Route 5
Phytolmonophosphate
Reactant of Route 6
Phytolmonophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.